molecular formula C13H11NO2S B6414371 4-(3-Methylthiophenyl)nicotinic acid CAS No. 1261912-17-7

4-(3-Methylthiophenyl)nicotinic acid

Cat. No.: B6414371
CAS No.: 1261912-17-7
M. Wt: 245.30 g/mol
InChI Key: KISYVIGXEXHKFH-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a nicotinic acid moiety substituted with a 3-methylthiophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The general procedure involves the coupling of a boronic acid derivative of 3-methylthiophene with a halogenated nicotinic acid under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production due to its efficiency and the availability of reagents .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-(3-Methylthiophenyl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophenyl)nicotinic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving nicotinic acid receptors and related signaling pathways . Further research is needed to fully understand its molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethyl nicotinic acid: Another nicotinic acid derivative with different substituents and properties.

    3-Methylthiophenylpyridine-4-carboxylic acid: A compound with a similar structure but different functional groups.

Uniqueness

4-(3-Methylthiophenyl)nicotinic acid is unique due to the presence of the 3-methylthiophenyl group, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives.

Properties

IUPAC Name

4-(3-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-10-4-2-3-9(7-10)11-5-6-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISYVIGXEXHKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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